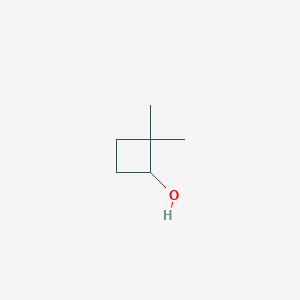

2,2-Dimethylcyclobutan-1-ol

Description

Significance of Cyclobutanol (B46151) Derivatives in Organic Synthesis

Cyclobutane (B1203170) derivatives, including cyclobutanols, have garnered increasing interest in organic synthesis and medicinal chemistry. researchgate.netnih.govacs.org Their rigid, three-dimensional structures make them valuable as bioisosteres for aromatic rings and as conformationally restricted linkers in drug development. ru.nlnih.gov The inherent ring strain of the cyclobutane core can be strategically utilized to facilitate selective bond cleavages and ring expansions, providing access to a diverse range of molecular architectures. acs.orgnih.gov

Cyclobutanol derivatives serve as versatile building blocks in the synthesis of complex organic molecules. acs.orgresearchgate.net Their functional groups, such as the hydroxyl group in 2,2-Dimethylcyclobutan-1-ol, can be readily modified through various chemical reactions, including oxidation to ketones or substitution reactions. This allows for the introduction of further chemical diversity and the construction of more intricate structures. ru.nl For instance, the ring-opening of cyclobutane derivatives can lead to the formation of acyclic compounds with multiple stereocenters. acs.org Furthermore, photochemical reactions involving cyclobutane precursors can generate highly complex polycyclic frameworks in a single step. acs.org

The chemistry of strained carbocyclic systems has long been a subject of significant interest to organic chemists. rsc.org Cyclobutanes, with a strain energy second only to cyclopropanes, are key players in this field. nih.gov The construction of molecules containing these strained rings is crucial for both theoretical studies and practical applications. rsc.org Methodologies such as [2+2] cycloaddition reactions are fundamental to synthesizing cyclobutane rings. researchgate.netru.nl The resulting strained structures can then be used in a variety of synthetic transformations, including ring expansions to form larger carbocycles or rearrangements to create other complex ring systems. nih.govacs.org The unique reactivity endowed by ring strain makes cyclobutanol derivatives valuable intermediates in the synthesis of other strained systems, such as bicyclo[1.1.0]butanes. rsc.org

Historical Perspective of Cyclobutane Chemistry Relevant to this compound

The history of cyclobutane chemistry dates back to the early 20th century. In 1907, Richard Willstätter and James Bruce first synthesized cyclobutane through the hydrogenation of cyclobutene (B1205218). wikipedia.org This achievement laid the groundwork for understanding the properties and reactivity of four-membered carbocyclic rings. Early investigations into cyclobutane revealed its non-planar, puckered conformation, a structural feature that minimizes its inherent ring strain.

While cyclobutane itself has limited direct commercial or biological significance, the development of synthetic methods to create its derivatives has been a major focus of organic chemistry. wikipedia.org The introduction of functional groups, such as the hydroxyl and dimethyl groups in this compound, significantly expands the synthetic utility of the cyclobutane scaffold. The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 2,2-dimethylcyclobutanone. smolecule.com This ketone, in turn, can be synthesized through methods like Robinson annulation or [2+2] cycloaddition reactions. smolecule.com The ability to synthesize and functionalize cyclobutane derivatives has made them important intermediates in the production of pharmaceuticals and other specialty chemicals. solubilityofthings.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| InChIKey | XHCDLTIWJSWMHC-UHFFFAOYSA-N |

Source: biosynth.comuni.lu

Table 2: Synthesis Methods for the Cyclobutane Core

| Method | Description |

|---|---|

| [2+2] Cycloaddition | Dimerization of alkenes upon UV-light irradiation. |

| Dehalogenation | Conversion of 1,4-dihalobutanes using reducing metals. |

| Hydrogenation | Hydrogenation of cyclobutene in the presence of a nickel catalyst. |

Source: wikipedia.org

Table 3: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form the corresponding ketone, 2,2-dimethylcyclobutanone. |

| Substitution | The hydroxyl group can be replaced by other functional groups. |

| Ring-Opening | The strained ring can be opened to form acyclic compounds. |

Source: acs.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDLTIWJSWMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35301-44-1 | |

| Record name | 2,2-dimethylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylcyclobutan 1 Ol and Its Derivatives

Direct Synthesis of 2,2-Dimethylcyclobutan-1-ol

The most straightforward approach to synthesizing this compound involves the reduction of its corresponding ketone.

Reduction of 2,2-Dimethylcyclobutan-1-one

The synthesis of this compound is commonly achieved through the reduction of 2,2-dimethylcyclobutan-1-one. This transformation can be effectively carried out using mild hydride reagents. A typical procedure involves the use of sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone functionality to a hydroxyl group while preserving the cyclobutane (B1203170) ring structure. The reaction's efficiency and the mild conditions required make it a preferred method for laboratory-scale preparations.

Enantioselective Synthesis and Resolution Strategies

Achieving enantiopure forms of this compound and its derivatives is crucial for their application in the synthesis of chiral molecules. Various strategies have been developed to this end, including enzymatic resolutions and metal-catalyzed asymmetric reactions.

Enzymatic Kinetic Resolution and Enantioselective Acylation

Enzymatic kinetic resolution (EKR) has proven to be a powerful tool for obtaining enantiomerically enriched cyclobutanol (B46151) derivatives. This method relies on the stereoselective acylation or hydrolysis of a racemic alcohol or its ester, catalyzed by an enzyme. For instance, lipases are commonly employed for the enantioselective transesterification of racemic alcohols with an acyl donor.

One notable example is the kinetic resolution of a hydroxylated precursor to a cuparane skeleton intermediate, where Candida antarctica lipase (B570770) B (CAL-B) was identified as the most effective lipase for the enantioselective transesterification using vinyl acetate (B1210297). researchgate.net This process yielded both enantiomers with high enantiomeric excess (>98% ee). researchgate.net Similarly, the resolution of racemic 2,2-dimethylcyclopentan-1-ol (B2459174) has been reported through the enantioselective hydrolysis of its corresponding ester using subtilisin Carlsberg, demonstrating the broad applicability of enzymes in resolving cyclic alcohols. thieme-connect.de

| Enzyme | Substrate | Acyl Donor/Solvent | Products | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic hydroxylated precursor | Vinyl acetate | Both enantiomers | >98% | researchgate.net |

| Subtilisin Carlsberg | Racemic 2,2-dimethylcyclopentan-1-ol ester | Water | (S)-2,2-dimethylcyclopentan-1-ol and (R)-ester | 87% (alcohol), 89% (ester) | thieme-connect.de |

Metal-Catalyzed Asymmetric Cyclizations for Cyclobutanol Formation

Metal-catalyzed reactions offer a versatile and efficient route to enantioenriched cyclobutanols. These methods often involve the asymmetric cyclization of acyclic precursors. A rhodium-catalyzed arylative cyclization of trifluoromethyl alkynones has been developed to synthesize enantioselective trifluoromethyl cyclobutanols that feature an exocyclic double bond. rsc.org This reaction, employing a Rh/chiral diene complex, proceeds under mild conditions. rsc.org

Recent advancements include a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones to produce alkenyl cyclobutanols with a tetrasubstituted stereocenter. nih.gov This strategy demonstrates a broad substrate scope and delivers products in good yields and high enantioselectivities (up to 84% yield and 98.5:1.5 er). nih.gov The reaction is initiated by an active Ni-H species, with carbonyl-directed hydrometalation being key to the regioselectivity. nih.govresearchgate.net

| Catalyst System | Substrate | Product Type | Yield | Enantioselectivity (er) | Reference |

| Rh/chiral diene complex | Trifluoromethyl alkynones | Exo-olefinated trifluoromethyl cyclobutanol | - | - | rsc.org |

| Nickel(II)/Phox precatalyst | 1,4-alkynones | Alkenyl cyclobutanols with tetrasubstituted stereocenter | up to 84% | up to 98.5:1.5 | nih.govresearchgate.net |

| Copper(II) acetate / (R)-BINAP | 3-benzyloxy-2,2-dimethylcyclobutanone | (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol | - | >95% ee | vulcanchem.com |

Hydrofunctionalization Approaches for Enantioenriched Cyclobutanols

Hydrofunctionalization of alkynes represents an atom-economical approach to constructing functionalized molecules. Metal-catalyzed hydrofunctionalization of terminal alkynes is a direct method to create 1,1-disubstituted alkenes. researchgate.net In the context of cyclobutanol synthesis, nickel-catalyzed hydrocyclization of alkynones has been shown to be highly enantioselective. researchgate.net The choice of precatalyst plays a significant role in controlling both regio- and enantioselectivity. researchgate.net For example, using a Ni(OTs)₂/Phox precatalyst with (EtO)₂MeSiH as a hydride source allows for the synthesis of a variety of enantioenriched cyclobutanol derivatives. researchgate.net

Diastereoselective and Enantioselective Cycloaddition Reactions in Cyclobutane Core Construction

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. mdpi.com Photochemical [2+2] cycloadditions, in particular, provide a direct route to the cyclobutane skeleton. nih.govtum.de The development of enantioselective variants of these reactions has been a significant area of research. Chiral acid catalysts have been shown to promote highly selective visible-light photocycloadditions, leading to products that can be converted into natural products like truxinates. nih.gov

Furthermore, organocatalytic [2+2] cycloaddition protocols have been developed for the construction of nitrocyclobutanes with complete diastereo- and enantiomeric control. mdpi.com Rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes has also been reported as a novel pathway for the diastereoselective synthesis of highly substituted cyclobutane rings. acs.org

| Reaction Type | Catalyst/Promoter | Substrates | Product Feature | Selectivity | Reference |

| Visible-light photocycloaddition | Chiral acid catalyst | Cinnamic acid derivatives | Truxinate natural products | High enantioselectivity | nih.gov |

| [2+2] Organocatalytic cycloaddition | - | Unactivated alkenes and α-acyloxyacroleins | Nitrocyclobutanes with four contiguous stereocenters | Complete diastereo- and enantiocontrol | mdpi.com |

| Rh-catalyzed C-C bond cleavage | RhCp*(OAc)₂ | 2-aryl quinazolinones and alkylidenecyclopropanes | Highly substituted cyclobutane rings | Diastereoselective | acs.org |

Ring Formation Strategies for the 2,2-Dimethylcyclobutane Skeleton

The construction of the sterically demanding four-membered ring of 2,2-dimethylcyclobutane derivatives is a notable challenge in organic synthesis. Cycloaddition reactions, which form two new bonds in a single step, represent a highly efficient and atom-economical approach to this problem. nih.govacs.org Among these, photochemical [2+2] cycloadditions and intramolecular cycloaddition methodologies are particularly powerful.

Photochemical [2+2] Cycloaddition Reactions

The photochemical [2+2] cycloaddition is arguably the most significant and widely used photochemical reaction for synthesizing cyclobutane rings. acs.orgresearchgate.net This method involves the reaction of two alkene components, which upon photoexcitation, combine to form a four-membered ring. nih.gov The reaction can be challenging for simple alkenes, as they often lack a suitable chromophore to absorb the necessary UV light. nih.gov Consequently, the reaction often involves an enone–alkene cycloaddition or requires catalysis by transition metal salts, such as copper(I) triflate (CuOTf), which allow the reaction to proceed with longer wavelength light. acs.orgresearchgate.net

A classic strategy for forming the 2,2-dimethylcyclobutane skeleton is the intermolecular [2+2] photocycloaddition of isobutylene (B52900) (2-methylpropene) with a suitable alkene partner. For instance, the cycloaddition between isobutylene and a cyclic enone was a key step in E.J. Corey's first total synthesis of β-caryophyllene in 1963. nih.gov Similarly, the reaction of isobutylene with vinyl acetate can produce 1-acetoxy-2,2-dimethylcyclobutane, a direct precursor to this compound via hydrolysis. oup.com

The regioselectivity and stereoselectivity of these reactions can be influenced by various factors, including the choice of solvent and the use of organized media like micelles, which can pre-organize the reactant molecules. nih.govacs.org While direct photocycloaddition to form the 2,2-dimethylcyclobutane core can be difficult, the method remains a cornerstone of cyclobutane synthesis. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference(s) |

| Cyclohexenone | Vinyl Acetate | High-pressure Hg lamp, flow reactor | Bicyclo[4.2.0]octan-2-yl acetate | 88% | researchgate.net |

| Isobutylene | Cyclohexenone | Photochemical | 7,7-Dimethylbicyclo[4.2.0]octan-2-one | N/A | nih.gov |

| Acenaphthylene | Acrylonitrile | Benzene (solution) | Head-to-head & Head-to-tail adducts | N/A | acs.org |

| Acenaphthylene | Acrylonitrile | Micellar media | Enhanced regioselectivity | N/A | acs.org |

Intramolecular Cycloaddition Methodologies

Intramolecular cycloadditions provide an elegant solution to challenges associated with intermolecular reactions, such as controlling regioselectivity and overcoming issues related to reactant concentration. nih.gov By tethering the two reacting alkene moieties within the same molecule, the cycloaddition becomes a more favorable unimolecular process.

A notable example is found in the synthesis of (±)-punctaporonin C by Bach and Fleck. nih.gov They employed an intramolecular photochemical [2+2] cycloaddition of a carefully designed tetronate substrate. In this strategy, the two reacting vinyl groups were held in proximity, facilitating the ring-forming reaction upon irradiation. The regioselectivity of the cycloaddition, leading to the desired cycloadduct, was controlled by the choice of solvent; polar protic solvents favored the formation of the desired isomer. nih.gov

An interesting aspect of this synthesis is that the gem-dimethyl group was not present on the starting material. Instead, it was installed on the cyclobutane ring after the photochemical cycloaddition was complete. nih.gov This highlights a common and powerful synthetic tactic: form the core carbocyclic skeleton first, then introduce key functional groups in subsequent steps. This approach elegantly circumvents the challenge that the required alkene precursors for a direct cycloaddition might lack the necessary chromophores for the photochemical reaction. nih.gov

| Starting Material | Reaction Type | Key Conditions | Intermediate Product | Significance | Reference(s) |

| Divinyl-substituted tetronate | Intramolecular [2+2] photocycloaddition | Polar protic solvent, low temperature | Bicyclic cycloadduct | Solvent control of regioselectivity; gem-dimethyl group added post-cycloaddition | nih.gov |

| Vinyl acetal (B89532) tethered to an olefin | Intramolecular cationic [2+2] cycloaddition | N/A | Bicyclic acetal | Demonstrates a non-photochemical intramolecular route to cyclobutanes | acs.org |

Reactivity and Transformational Chemistry of 2,2 Dimethylcyclobutan 1 Ol

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for the reactions of 2,2-dimethylcyclobutan-1-ol, leading to a range of linear and expanded cyclic products. These transformations can be initiated through various catalytic systems, each offering distinct mechanistic pathways and product selectivities.

Transition Metal-Catalyzed C-C Bond Cleavage

Transition metal complexes have proven to be highly effective in promoting the cleavage of the carbon-carbon bonds within the cyclobutane (B1203170) ring of this compound and related structures. The specific metal center and its ligand sphere play a crucial role in determining the reaction outcome, including the stereoselectivity of the transformation.

Iridium catalysts have been successfully employed for the enantioselective desymmetrization of prochiral tertiary cyclobutanols, leading to the formation of β-methyl-substituted ketones with high enantiomeric excess. This transformation proceeds under relatively mild conditions, typically in toluene (B28343) at temperatures ranging from 45 to 110 °C. The use of chiral ligands, such as DTBM-SegPhos, is critical for achieving high enantioselectivity, with up to 95% ee reported for certain substrates.

Mechanistic studies, including deuteration experiments and kinetic isotope effect measurements, suggest a pathway that is distinct from related rhodium-catalyzed reactions. The proposed mechanism involves the initial formation of an Iridium(III) hydride intermediate through oxidative addition of the iridium center to the O-H bond of the cyclobutanol (B46151). This is followed by a β-carbon elimination step, which constitutes the C-C bond activation, and subsequent reductive C-H elimination to yield the final ketone product. Computational studies using Density Functional Theory (DFT) have supported the feasibility of this mechanistic proposal.

| Catalyst System | Ligand | Product Type | Enantiomeric Excess (ee) |

| [Ir(cod)Cl]₂ | DTBM-SegPhos | β-methyl-substituted ketone | Up to 95% |

Palladium catalysts can facilitate the arylation of tertiary cyclobutanols, such as this compound, through a process involving C-C bond cleavage. This reaction typically couples the cyclobutanol with an aryl bromide, resulting in the formation of a chiral ketone. The enantioselectivity of this process can be controlled to a moderate to good degree through the use of appropriate chiral ligands. This methodology offers a direct route to chiral ketones from readily available starting materials. The reaction proceeds through the cleavage of a C-C bond within the cyclobutanol, followed by the introduction of an aryl group.

Rhodium(I) complexes are versatile catalysts for the activation of C-C bonds in functionalized cyclobutanes, providing access to a variety of substituted carbo- and heterocyclic compounds. A key aspect of this chemistry is the ability to differentiate between enantiotopic C-C bonds, leading to the synthesis of highly enantiomerically enriched products such as lactones, cyclopentanones, and cyclohexenones. The catalytic cycle is generally believed to involve the oxidative addition of the rhodium(I) center to a C-C bond of the cyclobutane ring, a step driven by the release of ring strain. This is followed by further transformations of the resulting rhodacyclopentanone intermediate. The specific mechanistic pathway and the final product are highly dependent on the substrate structure and the reaction conditions.

Oxidative Ring Expansion to Dioxanols

Cyclobutanols, including 2,2-disubstituted derivatives, can undergo an oxidative ring expansion in the presence of a cobalt(II) catalyst, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), and triplet oxygen. This reaction leads to the formation of 1,2-dioxanols. The proposed mechanism involves the formation of an alkoxy radical, which then initiates the regioselective cleavage of the strained cyclobutane ring. This cleavage results in the formation of a new radical on the more substituted carbon atom. This radical intermediate is then trapped by molecular oxygen to yield the 1,2-dioxanol product. While this reaction is particularly effective for secondary cyclobutanols, it is also applicable to tertiary alcohols like this compound, albeit sometimes with slower reaction kinetics.

| Catalyst | Oxidant | Product Type | Key Intermediate |

| Co(acac)₂ | Triplet Oxygen (³O₂) | 1,2-Dioxanol | Alkoxy radical |

Acid-Catalyzed and Anion-Mediated Ring Cleavage Processes

The strained nature of the cyclobutane ring also makes it susceptible to cleavage under acidic conditions. For instance, isopropenylcyclobutanols readily undergo acid-catalyzed ring expansion to furnish 2,2-dimethyl cyclopentanones. This transformation provides a convenient route to cyclopentanone (B42830) derivatives, which are valuable building blocks in organic synthesis. While specific studies on anion-mediated ring cleavage of this compound are not extensively documented in the literature, the general reactivity patterns of alcohols suggest that deprotonation to the corresponding alkoxide could potentially facilitate subsequent ring-opening or rearrangement pathways, although such processes are less common than their acid-catalyzed or transition metal-mediated counterparts.

Ring Expansion Reactions of this compound

The strained four-membered ring of this compound and its derivatives serves as a versatile starting point for various ring expansion reactions. These transformations, driven by the release of ring strain, provide efficient pathways to larger, more complex carbocyclic and heterocyclic systems. Catalytic methods involving transition metals like gold and palladium, as well as acid-catalyzed and rearrangement-driven processes, have been developed to selectively synthesize five-, six-, and seven-membered rings.

Formation of Five-Membered Rings (e.g., Cyclopentanones)

Ring expansion of the 2,2-dimethylcyclobutanol framework to afford five-membered rings, particularly cyclopentanone derivatives, is a synthetically valuable transformation. These reactions typically proceed through carbocationic intermediates, which are skillfully manipulated by various catalytic and reaction conditions.

The semipinacol rearrangement is a classic organic reaction that transforms a heterosubstituted alcohol into a ketone or aldehyde through a 1,2-migration of a carbon or hydrogen atom. rsc.org This process is particularly effective for the ring expansion of cyclobutanol systems. The rearrangement is initiated by the formation of an electrophilic carbon center adjacent to the hydroxyl-bearing carbon, which then triggers the migration of one of the cyclobutane C-C bonds. nih.govfigshare.com

In the case of a 2,2-dimethylcyclobutanol derivative, the reaction proceeds by converting the hydroxyl group into a good leaving group (e.g., a tosylate or a halide) or by protonation under acidic conditions. Departure of the leaving group generates a secondary carbocation. To stabilize this positive charge, a 1,2-shift occurs. The migration of the C1-C4 bond of the cyclobutane ring is highly favorable as it leads to the expansion of the strained four-membered ring into a more stable five-membered ring and simultaneously forms a resonance-stabilized oxocarbenium ion. Subsequent deprotonation yields the final cyclopentanone product. A key feature of this reaction is the stereospecific nature of the migration, which often requires an anti-periplanar arrangement between the migrating bond and the leaving group. mdpi.com This rearrangement provides a reliable method for accessing β-functionalized ketones and creating quaternary carbon centers. figshare.com

Table 1: Semipinacol Rearrangement of a Generic 2,2-Dimethylcyclobutanol Derivative

| Starting Material | Key Intermediate | Product |

| 1-Substituted-2,2-dimethylcyclobutan-1-ol Derivative | Secondary Carbocation / Oxocarbenium Ion | 3,3-Dimethylcyclopentanone Derivative |

Homogeneous gold catalysis has emerged as a powerful tool for triggering ring expansions of strained rings. acs.org Specifically, cationic gold(I) complexes have been shown to effectively catalyze the rearrangement of 1-alkynylcyclobutanols into alkylidene cyclopentanones. researchgate.netresearchgate.net This transformation is valued for its high yields, stereospecificity, and tolerance of various functional groups. researchgate.net

The proposed mechanism involves the π-activation of the alkyne moiety by the Lewis acidic gold(I) catalyst. researchgate.net This activation facilitates the nucleophilic attack by the C1-C2 sigma bond of the cyclobutanol ring onto the activated alkyne. This concerted migration of the carbon-carbon sigma bond results in the formation of a five-membered ring intermediate. researchgate.net A final protonolysis step releases the gold catalyst and furnishes the exocyclic alkylidene cyclopentanone product. The use of electron-deficient arylphosphine ligands on the gold catalyst can significantly enhance the reaction rate and yield. researchgate.net

Table 2: Gold(I)-Catalyzed Ring Expansion of 1-Alkynyl-2,2-dimethylcyclobutanols

| Substrate (R group on alkyne) | Catalyst | Product | Yield |

| Phenyl | (Ph₃P)AuSbF₆ | 2-Benzylidene-3,3-dimethylcyclopentanone | High |

| n-Butyl | [(p-CF₃C₆H₄)₃P]AuCl / AgSbF₆ | 2-Pentylidene-3,3-dimethylcyclopentanone | >95% |

| H (terminal alkyne) | (Ph₃P)AuCH₃ / HBF₄ | 2-Methylene-3,3-dimethylcyclopentanone | ~73% |

| Trimethylsilyl (TMS) | (Ph₃P)AuSbF₆ | 2-(Trimethylsilylmethylene)-3,3-dimethylcyclopentanone | Excellent |

Data synthesized from findings reported in studies on gold-catalyzed ring expansions of alkynylcyclobutanols. researchgate.netresearchgate.net

The acid-catalyzed ring expansion of 1-isopropenyl-2,2-dimethylcyclobutan-1-ol provides a direct and efficient route to 2,2-dimethylcyclopentanone (B1329810) derivatives. This particular transformation has been leveraged in the total synthesis of natural products, such as sesquiterpenes from the cuparane and herbertane families. frontiersin.org

The reaction proceeds via a pinacol-type rearrangement mechanism. Treatment with acid leads to the protonation of the isopropenyl double bond, following Markovnikov's rule to form a stable tertiary carbocation. This carbocation is positioned adjacent to the hydroxyl-bearing carbon of the cyclobutane ring. The presence of this electrophilic center induces the 1,2-migration of a cyclobutane ring bond (C1-C4) to the carbocation center. This key step accomplishes the ring expansion from a four- to a five-membered ring and relieves ring strain. The resulting intermediate is an oxocarbenium ion, which upon deprotonation yields the thermodynamically stable 3-acetyl-2,2-dimethylcyclopentane. This method is noted for its regioselectivity and efficiency. frontiersin.org

Table 3: Acid-Catalyzed Rearrangement of 1-Isopropenyl-2,2-dimethylcyclobutan-1-ol

| Starting Material | Acid Catalyst | Key Intermediate | Product | Application |

| 1-Isopropenyl-2,2-dimethylcyclobutan-1-ol | H₂SO₄ or other Brønsted acids | Tertiary Carbocation | 3-Acetyl-2,2-dimethylcyclopentane | Synthesis of (±)-α-cuparenone |

Based on research into the synthesis of 2,2-dimethyl cyclopentanones. frontiersin.org

Formation of Six- and Seven-Membered Rings

While transformations to five-membered rings are common, the expansion of the cyclobutanol core to synthesize larger six- and seven-membered rings, particularly heterocycles, represents a more advanced synthetic challenge. These methods often rely on sophisticated transition-metal-catalyzed cascade reactions.

A notable strategy for constructing six- and seven-membered nitrogen-containing heterocycles involves a palladium-catalyzed ring-expansion reaction of 1-arylcyclobutanols with 2-haloanilines. rsc.org This method allows for the synthesis of complex molecular architectures like benzazepines (seven-membered rings) and quinolines (six-membered rings) from readily available starting materials. rsc.org

The reaction of a 1-aryl-2,2-dimethylcyclobutanol with a 2-haloaniline in the presence of a palladium catalyst initiates a cascade sequence. The process is believed to start with the oxidative addition of the palladium(0) catalyst to the aryl halide of the aniline. This is followed by a Heck-type reaction or coordination that facilitates a C-C bond cleavage in the strained cyclobutanol ring. The subsequent rearrangement and intramolecular C-N bond formation (amination) leads to the construction of the heterocyclic ring system. The reaction pathway can be controlled to selectively yield either the seven-membered benzazepine or, through a subsequent oxidative rearrangement, the six-membered quinoline. This transformation is valued for its efficiency and tolerance of a wide range of functional groups. rsc.org

Table 4: Palladium-Catalyzed Synthesis of N-Heterocycles from a 1-Aryl-2,2-dimethylcyclobutanol

| Cyclobutanol Reactant | Aniline Reactant | Pd Catalyst System | Product(s) | Ring Size |

| 1-Aryl-2,2-dimethylcyclobutanol | 2-Iodoaniline | Pd(OAc)₂ / Ligand | Substituted Benzazepine | 7 |

| 1-Aryl-2,2-dimethylcyclobutanol | 2-Iodoaniline | Pd(OAc)₂ / Ligand | Substituted Quinolines (via rearrangement of Benzazepine) | 6 |

This table illustrates the general transformation described in the literature for the synthesis of benzazepines and quinolines. rsc.org

Transformations Involving the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in this compound, enabling a variety of chemical transformations. Its nucleophilic character allows for derivatization, while its strategic position on the cyclobutane ring leads to interesting stereochemical outcomes and is subject to notable steric effects.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the oxygen atom of the hydroxyl group imparts nucleophilic character to this compound, allowing it to react with various electrophiles. However, the hydroxyl group itself is a poor leaving group. Therefore, its conversion to a more reactive derivative is a common first step in many synthetic sequences.

One such derivatization involves the transformation of the alcohol into a tosylate, which is an excellent leaving group. This is typically achieved by reacting the alcohol with tosyl chloride in the presence of a weak base like pyridine.

Once converted to its tosylate form, the molecule is primed for nucleophilic substitution reactions (SN2), where a variety of nucleophiles can displace the tosylate group.

| Nucleophile | Product | Reaction Type |

| CN⁻ | 2,2-Dimethylcyclobutanecarbonitrile | SN2 |

| N₃⁻ | 1-Azido-2,2-dimethylcyclobutane | SN2 |

| I⁻ | 1-Iodo-2,2-dimethylcyclobutane | SN2 |

| CH₃O⁻ | 1-Methoxy-2,2-dimethylcyclobutane | SN2 |

The reactivity of the hydroxyl group can also be harnessed in esterification and etherification reactions. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester.

Interactions Influenced by Stereochemistry and Steric Hindrance

The presence of the gem-dimethyl group at the C2 position in this compound introduces significant steric hindrance that plays a crucial role in its reactivity. This steric bulk can hinder the approach of nucleophiles or bulky reagents to the reaction center at C1.

This phenomenon is related to the Thorpe-Ingold effect , where gem-disubstitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and reducing the conformational freedom of the molecule. wikipedia.org While typically discussed in the context of ring-closing reactions, the underlying principles of steric compression can also influence intermolecular processes. The gem-dimethyl group can restrict the rotation around the C1-C2 bond, influencing the preferred conformation for reaction and potentially leading to higher stereoselectivity in certain transformations.

For instance, in reactions where a chiral center is formed, the gem-dimethyl group can direct the incoming reagent to attack from the less hindered face of the molecule, leading to a preference for one stereoisomer over the other. The rigid nature of the cyclobutane ring, combined with the steric demands of the gem-dimethyl group, creates a well-defined steric environment around the hydroxyl group.

The table below summarizes the potential influence of the gem-dimethyl group on different types of reactions involving the hydroxyl group.

| Reaction Type | Influence of Gem-Dimethyl Group | Expected Outcome |

| Nucleophilic Substitution (SN2) | Steric hindrance may slow down the rate of attack. | Lower reaction rates compared to less substituted cyclobutanols. |

| Esterification | The bulky group can hinder the approach of the acylating agent. | May require more forcing reaction conditions. |

| Oxidation | The approach of the oxidizing agent to the C-H bond of the carbinol may be impeded. | Potential for slower reaction rates. |

| Deprotonation | The acidity of the hydroxyl proton is less likely to be affected directly by the remote methyl groups. | Minimal electronic effect on pKa. |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways and Transition States

Understanding the detailed pathway a reaction follows from reactant to product is a central goal of mechanistic chemistry. For molecules like 2,2-Dimethylcyclobutan-1-ol, this involves mapping the potential energy surface to identify the lowest energy route, which includes the structures of high-energy transition states and any transient intermediates.

Computational chemistry serves as a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com Methods like Density Functional Theory (DFT) are widely used because they offer a good balance between computational cost and accuracy, allowing for the detailed study of complex reaction pathways. mdpi.com These approaches are used to calculate the geometries of reactants, intermediates, transition states, and products, along with their corresponding energies.

For instance, in studies of related cyclobutane (B1203170) systems, DFT calculations have been employed to explore reaction mechanisms and stereoselectivity. In one study on the synthesis of cyclobutanes from pyrrolidines, DFT calculations at the (U)M06-2X-D3/6-311G(d,p) level of theory were used to unveil the mechanism. acs.org The calculations revealed that the rate-determining step was the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical species, which then undergoes a barrierless ring closure to form the cyclobutane product. acs.org

A similar approach applied to reactions of this compound, such as ring-opening or substitution, would involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is crucial for determining the activation energy of the reaction.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE) for more accurate energy calculations.

These computational studies can provide a detailed picture of the reaction, including bond-breaking and bond-forming events, and can help rationalize experimental observations. escholarship.org

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly the rate-determining step. libretexts.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, kH) to the rate of the same molecule with a heavier isotope (typically deuterium, kD) at the same position (kH/kD). wikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu The difference in zero-point energy between a C-H and a C-D bond is the primary origin of this effect; the C-H bond is weaker and vibrates at a higher frequency, leading to a faster reaction rate. princeton.educore.ac.uk

Secondary KIE: Smaller KIEs (kH/kD values are often between 0.7 and 1.5) are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often linked to a change in hybridization (e.g., sp³ to sp²) at the carbon atom bearing the isotope. wikipedia.org

For a reaction involving this compound, such as an oxidation of the alcohol to a ketone, a KIE study could distinguish between possible mechanisms. If the C-H bond on the carbon bearing the hydroxyl group is broken in the rate-limiting step, replacing that hydrogen with deuterium would result in a large primary KIE. Conversely, a small or non-existent KIE would suggest that this C-H bond cleavage occurs in a fast step after the rate-determining step.

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary | > 2 | Bond to isotope is broken in the rate-determining step. |

| Secondary (Normal) | > 1 (e.g., 1.1-1.4) | Hybridization change from sp³ to sp² at the transition state. |

| Secondary (Inverse) | < 1 (e.g., 0.7-0.9) | Hybridization change from sp² to sp³ at the transition state. |

| No significant KIE | ≈ 1 | Bond to isotope is not broken or significantly altered in the rate-determining step. |

Many reactions proceed through one or more intermediates, which are species that exist as a local minimum on the reaction energy profile. The detection and characterization of these intermediates are crucial for confirming a proposed reaction mechanism. While often too short-lived to be isolated, intermediates can be detected spectroscopically or trapped chemically.

In the context of reactions involving cyclobutanol (B46151) derivatives, potential intermediates could include:

Carbocations: In acid-catalyzed ring-opening or rearrangement reactions, a carbocation intermediate could form. The high strain energy of the four-membered ring can facilitate cleavage of a C-C bond adjacent to the carbocationic center.

Radicals: In reactions initiated by light or radical initiators, radical intermediates can be formed. For example, DFT studies on the formation of cyclobutanes from pyrrolidines have shown the involvement of 1,4-biradical intermediates. acs.org

Organometallic Intermediates: In transition-metal-catalyzed reactions, such as the palladium-catalyzed ring-opening polymerization of cyclobutanols, σ-alkyl Pd(II) species are proposed as key intermediates. nih.gov In one study, a palladated cyclobutanol intermediate was successfully isolated and characterized, providing strong evidence for the proposed mechanism. nih.gov

Understanding Regioselectivity and Stereoselectivity Control

When a reaction can yield two or more constitutional isomers or stereoisomers, its selectivity becomes a key aspect of its utility. masterorganicchemistry.com Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.orgstudy.comchemrxiv.org

In catalyzed reactions, the choice of catalyst and associated ligands is often the most critical factor in controlling selectivity. researchgate.net Transition metal catalysts, in particular, can be finely tuned by modifying the steric and electronic properties of the ligands coordinated to the metal center.

For reactions involving this compound, a chiral catalyst could be used to achieve enantioselective transformations. For example, in a catalytic asymmetric oxidation, a chiral ligand would create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the resulting ketone.

Mechanistic studies of transition-metal-catalyzed cycloadditions have shown that the mechanistic pathway can be highly dependent on the metal and ligands used. udg.edu This knowledge allows chemists to select or design catalysts to favor a desired regio- or stereochemical outcome.

The inherent structure of the substrate, including its steric and electronic properties, plays a fundamental role in determining reaction outcomes. wikipedia.orgresearchgate.net

Steric Effects: These arise from the spatial arrangement of atoms and the repulsion between electron clouds. wikipedia.org In this compound, the two methyl groups at the C2 position create significant steric bulk on one side of the four-membered ring. This steric hindrance can direct an incoming reagent to attack from the less hindered face of the molecule, thereby controlling stereoselectivity. For example, in an epoxidation reaction of a related cyclobutene (B1205218), the reagent would preferentially approach from the side opposite the bulky dimethyl group. youtube.com

Electronic Effects: These relate to the distribution of electron density in the molecule, including inductive and resonance effects. researchgate.netnih.gov The hydroxyl group in this compound is an electron-withdrawing group via induction but can also act as an electron-donating group through resonance of its lone pairs. These properties influence the reactivity of adjacent atoms. For instance, in an acid-catalyzed ring-opening, the stability of potential carbocation intermediates, which is governed by electronic effects, would determine which C-C bond is cleaved.

By understanding the interplay of these steric and electronic factors, chemists can predict and control the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netyoutube.com

Advanced Spectroscopic Characterization for Research and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 2,2-Dimethylcyclobutan-1-ol, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the arrangement of atoms within the cyclobutane (B1203170) ring and the relative orientation of the hydroxyl and methyl groups.

Detailed analysis of coupling constants between protons on the cyclobutane ring can help differentiate between cis and trans isomers. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the case of substituted cyclobutanes, these coupling constants can provide insights into the puckering of the four-membered ring and the spatial relationship between substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.8 - 4.2 | 70 - 75 |

| C2 | - | 40 - 45 |

| C3-H₂ | 1.8 - 2.2 | 25 - 30 |

| C4-H₂ | 1.6 - 2.0 | 30 - 35 |

| C(CH₃)₂ | 1.0 - 1.3 | 20 - 25 |

Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

For a chiral molecule like this compound, determining the enantiomeric excess (ee) of a non-racemic sample is crucial. A common and effective NMR-based method involves the formation of diastereomeric esters. This is achieved by reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral carboxylic acids, to form a mixture of diastereomeric esters.

These resulting diastereomers are no longer mirror images and, consequently, have different physical properties, including distinct NMR spectra. The non-equivalence of the chemical shifts for specific protons or carbons in the two diastereomers allows for their quantification by integrating the respective signals in the ¹H or ¹³C NMR spectrum. The ratio of these integrals directly corresponds to the ratio of the enantiomers in the original alcohol sample, thus enabling the calculation of the enantiomeric excess. While this is a standard and powerful technique, specific studies detailing its application to this compound are not prominently documented in scientific literature.

Raman Optical Activity (ROA) Spectroscopy for Absolute Configuration Determination

Raman Optical Activity (ROA) spectroscopy is a chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.

The ROA spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a detailed fingerprint of the molecule's stereochemistry. By comparing the experimentally measured ROA spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)- or (S)-enantiomer), the true absolute configuration of the molecule can be unambiguously assigned.

While ROA is a well-established method for the stereochemical analysis of a wide range of chiral molecules, specific experimental or computational ROA studies on this compound are not currently available in the literature. However, the principles of the technique are broadly applicable. For a molecule of this nature, key vibrational modes involving the chiral center and the cyclobutane ring would be expected to exhibit significant ROA signals, providing the necessary information for absolute configuration assignment.

Table 2: Key Vibrational Regions for ROA Analysis of this compound

| Wavenumber Range (cm⁻¹) | Expected Vibrational Modes |

| 2800 - 3000 | C-H stretching vibrations of the methyl and cyclobutane ring protons |

| 1000 - 1200 | C-O stretching and C-C stretching of the cyclobutane ring |

| 800 - 1000 | Ring deformation and C-C stretching modes |

Note: This table indicates general regions of interest for ROA spectroscopy of a molecule with these functional groups.

Synthetic Applications of 2,2 Dimethylcyclobutan 1 Ol and Its Reactive Intermediates

As Precursors in Multi-Step Organic Syntheses

The utility of cyclobutane (B1203170) derivatives as intermediates in the synthesis of complex organic molecules is well-established. wikipedia.org The inherent ring strain of the cyclobutane core can be harnessed as a driving force for skeletal rearrangements and ring-expansion reactions, providing access to larger carbocyclic systems. chemistrysteps.com While syntheses often focus on creating the gem-dimethylcyclobutane motif de novo as part of a natural product synthesis, nih.govrsc.org molecules like 2,2-dimethylcyclobutan-1-ol serve as valuable starting points for specific transformations.

A key application of related cyclobutanol (B46151) derivatives is in the synthesis of cyclopentanones. For example, the acid-catalyzed ring expansion of 1-isopropenylcyclobutanols, which can be conceptually derived from cyclobutanones, leads to the formation of 2,2-dimethylcyclopentanones. This strategy has been successfully applied to the synthesis of sesquiterpenes such as (±)-α-cuparenone and a direct precursor to (±)-herbertene. researchgate.net The reaction proceeds through a carbocation intermediate, where the migration of a cyclobutane ring carbon relieves ring strain and forms a more stable five-membered ring. chemistrysteps.com

The general transformation can be depicted as follows:

| Starting Material Class | Reagents | Product Class |

| 1-Alkenyl-2,2-dimethylcyclobutan-1-ols | Acid Catalyst (e.g., H₂SO₄) | 3,3-Dimethylcyclopentanones |

This type of multi-step sequence, where the cyclobutanol is first constructed and then rearranged, is a powerful tool in synthetic chemistry. The initial preparation of the substituted cyclobutanol allows for the strategic placement of functional groups that can direct the subsequent rearrangement and lead to the desired complex target.

Role in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. This compound, which is chiral when substituted at the C1 position with a group other than hydrogen, can be a valuable component in asymmetric synthesis. Methodologies to access enantioenriched cyclobutane derivatives often rely on asymmetric catalysis or the use of chiral auxiliaries. researchgate.net

While direct asymmetric synthesis or resolution of this compound is not widely documented, analogous systems demonstrate the feasibility of such approaches. For instance, the enantioselective synthesis of gem-dimethylcyclobutane cores has been achieved using chiral auxiliaries like Oppolzer's camphorsultam. nih.gov This approach involves a diastereoselective cycloaddition to form the cyclobutane ring, followed by removal of the auxiliary to yield an enantioenriched product.

Another strategy involves the reaction of a chiral cyclobutane derivative with other reagents. In a notable example, a chiral 3-alkoxycyclobutanone, containing a chiral auxiliary derived from ethyl L-lactate, was shown to react with aldehydes. nih.govsemanticscholar.org This reaction, promoted by a combination of Lewis acids, proceeds with high diastereoselectivity to produce 2,3-dihydro-4-pyranones with excellent enantiomeric excess (up to 93% ee). nih.govsemanticscholar.org

| Chiral Substrate | Reagents | Product | Enantiomeric Excess (ee) |

| Chiral 3-alkoxycyclobutanone | Aldehyd, TiCl₄, SnCl₂ | 2,3-Dihydro-4-pyranone | Up to 93% |

These examples highlight the potential of using chiral derivatives of the cyclobutane scaffold to control stereochemistry in subsequent transformations. The separation of racemic this compound via chiral resolution techniques, such as the formation of diastereomeric esters with a chiral acid followed by separation, represents another viable, though less direct, route to obtaining enantiomerically pure starting material for chiral synthesis. wikipedia.org

Development of Novel Synthetic Routes to Diverse Chemical Scaffolds

The development of novel synthetic routes to access diverse molecular scaffolds is a central goal of organic chemistry, providing tools for drug discovery and materials science. nih.govnih.gov The strained nature of the 2,2-dimethylcyclobutanol skeleton makes it an excellent substrate for reactions that involve skeletal reorganization, leading to the formation of new and more complex ring systems.

Ring expansion reactions are a hallmark of cyclobutanol chemistry. Driven by the release of ring strain, these transformations can convert the four-membered ring into more stable five- or six-membered rings. chemistrysteps.com Acid-catalyzed rearrangement of 2,2-dimethylcyclobutanol derivatives can lead to cyclopentane (B165970) or even cyclohexane (B81311) systems, depending on the substitution pattern and reaction conditions. For instance, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, a six-membered ring analogue, famously yields not only the expected cyclohexene (B86901) but also a ring-contracted isopropylidenecyclopentane through a carbocation rearrangement. youtube.com A similar rearrangement pathway for a carbocation generated from this compound could predictably lead to cyclopentyl derivatives.

A prominent example is the semipinacol rearrangement, such as the Tiffeneau–Demjanov rearrangement, which can expand a cyclobutane ring. wikipedia.org This type of reaction typically involves the formation of a carbocation adjacent to the ring, which then triggers the migration of one of the ring's C-C bonds.

| Substrate Type | Key Reaction | Product Scaffold | Driving Force |

| Substituted 2,2-Dimethylcyclobutanols | Acid-Catalyzed Rearrangement | Cyclopentanones | Release of Ring Strain |

| 1-(Aminomethyl)-cyclobutanols | Tiffeneau-Demjanov Rearrangement | Cyclopentanones | Release of Ring Strain, N₂ extrusion |

| 1-Alkenyl-cyclobutanols | Oxy-Cope Rearrangement | Cyclooctenones | Release of Ring Strain |

Furthermore, derivatives of 2,2-dimethylcyclobutanol can participate in reactions like the oxy-Cope rearrangement. Although this reaction typically involves 1,5-dienes, appropriately substituted cyclobutanols can be precursors to such systems. For example, 1,2-dialkenylcyclobutanols can undergo rearrangement to form eight-membered rings, demonstrating a significant increase in molecular complexity and scaffold diversity from a simple four-membered ring precursor. wikipedia.org These transformations underscore the value of this compound and its reactive intermediates in constructing novel and diverse chemical architectures.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.